(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene
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Overview
Description
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that features a cyclopentadiene ring substituted with two methyl groups at the 2 and 4 positions, and a benzene ring attached to the 1 position of the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. For instance, the reaction between 2,4-dimethylcyclopentadiene and benzene can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst and an electrophile such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and potential applications. For example, its ability to undergo electrophilic aromatic substitution reactions makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(2,3-Diphenylcyclopenta-1,4-dien-1-yl)benzene: Similar structure but with phenyl groups instead of methyl groups.
Cyclopenta-1,3-diene: The parent compound without the methyl and benzene substitutions.
Ferrocenylmethyl methacrylate: Contains a cyclopentadienyl ring but with different substituents and applications.
Uniqueness
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
171915-79-0 |
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Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2,4-dimethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C13H14/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
RYLQLPGAYHJFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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